2-cyano-N-(2-iodophenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7IN2O |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
2-cyano-N-(2-iodophenyl)acetamide |
InChI |
InChI=1S/C9H7IN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) |
InChI Key |
LSHXFOJQJDREFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CC#N)I |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC#N)I |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 2 Cyano N 2 Iodophenyl Acetamide
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental tool for identifying the functional groups present within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.
Infrared (IR) Spectroscopic Analysis of Functional Groups
The IR spectrum of 2-cyano-N-(2-iodophenyl)acetamide is expected to display a series of distinct absorption bands that confirm the presence of its key functional groups: the secondary amide, the cyano (nitrile) group, and the substituted aromatic ring.
The analysis of the spectrum allows for the identification of the following characteristic vibrations:
N-H Stretching: A sharp to moderately broad absorption band is anticipated in the region of 3300-3500 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amide group. The sharpness of this peak can be influenced by the degree of hydrogen bonding in the sample. libretexts.orgyoutube.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). libretexts.orglibretexts.org The aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) group is expected to produce strong absorptions in the 2850-2960 cm⁻¹ range. libretexts.org
C≡N Stretching: The nitrile group (C≡N) is characterized by a sharp, medium-intensity absorption band in the 2200-2260 cm⁻¹ region. libretexts.org The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar carbon-nitrogen triple bond. spectroscopyonline.com
C=O Stretching (Amide I Band): A very strong and prominent absorption band is expected between 1630 cm⁻¹ and 1680 cm⁻¹ This is the Amide I band, which is primarily due to the C=O stretching vibration of the amide functional group.
N-H Bending (Amide II Band): The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, typically appears as a strong band in the range of 1510-1570 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring are expected to produce one or more medium to weak bands in the 1450-1600 cm⁻¹ region. youtube.com
C-I Stretching: The carbon-iodine bond stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.
The following table summarizes the anticipated key IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | Phenyl Ring | 3030 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 | Strong |
| C≡N Stretch | Nitrile | 2200 - 2260 | Medium, Sharp |
| C=O Stretch (Amide I) | Secondary Amide | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | Secondary Amide | 1510 - 1570 | Strong |
| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium to Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integration, the precise connectivity of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound would provide distinct signals corresponding to the chemically non-equivalent protons in the molecule. The deshielding effect of electronegative atoms (N, O, I) and the anisotropic effects of the aromatic ring and cyano group influence the chemical shifts of the protons. oregonstate.edu
The expected signals are as follows:
Amide N-H Proton: A broad singlet is anticipated at a downfield chemical shift, typically in the range of δ 8.0-9.5 ppm. The exact position and broadness are dependent on solvent and concentration due to hydrogen bonding and quadrupole relaxation of the nitrogen atom.
Aromatic Protons: The four protons on the 2-iodophenyl ring are chemically distinct and are expected to appear in the aromatic region (δ 7.0-8.5 ppm). Due to spin-spin coupling between adjacent protons, they would likely present as a complex multiplet pattern. The proton ortho to the iodine atom and the proton ortho to the amide group will be the most deshielded.
Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to both the electron-withdrawing cyano group and the amide carbonyl group. oregonstate.edu This will cause them to be significantly deshielded, and they are expected to appear as a sharp singlet in the range of δ 3.5-4.0 ppm.
The following table details the predicted ¹H NMR spectral data for this compound.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide (N-H) | 8.0 - 9.5 | broad singlet | 1H |
| Aromatic (Ar-H) | 7.0 - 8.5 | multiplet | 4H |
| Methylene (-CH₂-) | 3.5 - 4.0 | singlet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, nine distinct signals are expected for the nine carbon atoms.
The predicted ¹³C NMR signals are:
Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and is expected to appear at a low field, typically in the range of δ 165-170 ppm. chemguide.co.uklibretexts.org
Aromatic Carbons: The six carbons of the phenyl ring will give rise to six distinct signals in the δ 110-145 ppm region. The carbon atom bonded to the iodine (C-I) is expected to be shifted significantly upfield to around δ 90-100 ppm due to the heavy atom effect. The carbon atom bonded to the amide nitrogen (C-N) will be found at the downfield end of the aromatic region, around δ 140 ppm.
Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in the range of δ 115-120 ppm.
Methylene Carbon (-CH₂-): The aliphatic methylene carbon, situated between the cyano and carbonyl groups, is expected to have a chemical shift in the range of δ 25-30 ppm.
The following table summarizes the predicted ¹³C NMR chemical shifts.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (C-N) | ~140 |
| Aromatic (C-H) | 120 - 135 |
| Nitrile (C≡N) | 115 - 120 |
| Aromatic (C-I) | 90 - 100 |
| Methylene (-CH₂-) | 25 - 30 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₇IN₂O, which corresponds to a molecular weight of approximately 286.07 g/mol . chemsrc.com In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-arylcyanoacetamides involve the cleavage of bonds adjacent to the carbonyl group and the nitrogen atom. researchgate.net Key fragmentation patterns for this compound would likely include:
Loss of Iodine: Cleavage of the C-I bond would result in a significant fragment from the loss of an iodine radical (•I, mass 127).
Alpha-Cleavage: Fission of the bond between the carbonyl carbon and the methylene carbon could lead to the formation of a 2-iodophenyl isocyanate radical cation or related fragments.
Loss of Ketene (B1206846) Fragment: Elimination of a ketene fragment (CH₂=C=O) is a common pathway for related amides. researchgate.net
Cleavage of Amide Bond: The C-N amide bond can cleave, leading to fragments corresponding to the acylium ion [NCCH₂CO]⁺ and the 2-iodoaniline (B362364) radical cation.
The table below lists some of the expected key ions in the mass spectrum.
| m/z Value | Identity |
| 286 | [M]⁺ (Molecular Ion) |
| 219 | [M - C₂H₂N]⁺ |
| 159 | [M - I]⁺ |
| 132 | [C₇H₄NO]⁺ |
| 92 | [C₆H₆N]⁺ |
Single Crystal X-ray Diffraction and Solid-State Structure Analysis
It is anticipated that this compound would crystallize in a common space group, such as a monoclinic or orthorhombic system. The crystal packing would be significantly influenced by intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming chains or sheets. The presence of the cyano group could introduce additional weak C-H···N interactions, further stabilizing the crystal lattice.
Based on the structure of N-(2-iodophenyl)acetamide, which crystallizes in the monoclinic P 1 21/n 1 space group, a similar packing arrangement could be expected. nih.gov The unit cell dimensions would be influenced by the inclusion of the cyano group.
The table below shows the crystallographic data for the related compound N-(2-iodophenyl)acetamide as a reference. nih.gov
| Parameter | N-(2-iodophenyl)acetamide |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 4.79690 |
| b (Å) | 12.4977 |
| c (Å) | 14.6790 |
| α (°) | 90.00 |
| β (°) | 98.3360 |
| γ (°) | 90.00 |
| Z | 4 |
Determination of Molecular Conformation in the Crystalline State
The molecular conformation of this compound in the solid state would be determined by the spatial arrangement of its constituent atoms. This conformation is dictated by bond lengths, bond angles, and torsion angles, which are best elucidated through single-crystal X-ray diffraction.
A critical aspect of the conformation would be the torsion angles around the C-N and C-C single bonds. For instance, the torsion angle involving the carbonyl carbon, the amide nitrogen, the ipso-carbon of the phenyl ring, and the carbon bearing the iodine atom would define the twist of the phenyl ring relative to the amide group. Similarly, the torsion angle around the bond connecting the carbonyl group to the cyanomethyl group would describe the orientation of the cyano moiety.
Table 1: Hypothetical Torsion Angles for this compound
| Torsion Angle | Description | Expected Value (°) |
|---|---|---|
| O=C-N-C (phenyl) | Defines the planarity of the amide link to the phenyl ring. | ~180 |
| C-N-C (phenyl)-C (iodo) | Describes the twist of the iodophenyl ring. | Variable, influenced by packing |
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks
In the crystalline state, molecules of this compound would be expected to form robust hydrogen bonding networks. The primary hydrogen bond donor is the amide N-H group, while the carbonyl oxygen (C=O) and the nitrogen atom of the cyano group (C≡N) are potential hydrogen bond acceptors.
The most probable and strongest hydrogen bond would be an N-H···O interaction, where the amide hydrogen of one molecule donates to the carbonyl oxygen of a neighboring molecule. This type of interaction is a hallmark of secondary amides and typically leads to the formation of one-dimensional chains or tapes.
Additionally, weaker C-H···O and C-H···N hydrogen bonds involving the methylene C-H donors and the carbonyl oxygen or cyano nitrogen as acceptors could further stabilize the crystal packing, leading to more complex three-dimensional architectures. The geometry of these bonds (donor-hydrogen···acceptor angle and hydrogen···acceptor distance) would be crucial for a complete description of the packing.
Table 2: Potential Hydrogen Bonds in the Crystal Structure of this compound
| Donor-H···Acceptor | Type | Expected Distance (Å) | Expected Angle (°) | Resulting Motif |
|---|---|---|---|---|
| N-H···O=C | Strong | 1.8 - 2.2 | 150 - 180 | Chains, Dimers |
| C-H···O=C | Weak | 2.2 - 2.8 | 120 - 160 | Network stabilization |
Halogen Bonding and Other Non-Covalent Interactions
A significant feature in the crystal packing of this compound would be the participation of the iodine atom in halogen bonding. The iodine atom, being a large and polarizable halogen, can act as a Lewis acid, forming attractive interactions with Lewis bases (electron donors).
Potential halogen bond acceptors in the structure include the carbonyl oxygen, the cyano nitrogen, and even the π-system of the phenyl ring of an adjacent molecule. An I···O or I···N halogen bond would be characterized by a distance shorter than the sum of the van der Waals radii of iodine and the acceptor atom, and a C-I···Acceptor angle close to 180°.
Hirshfeld Surface Analysis and Quantitative Contribution of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal structure. By mapping properties such as the normalized contact distance (dnorm) onto the surface, one can identify regions of close contact corresponding to different types of interactions.
Based on the functional groups present, a significant percentage of the surface would be associated with H···O/O···H contacts (from N-H···O hydrogen bonds) and H···H contacts (representing van der Waals forces). The presence of the iodine and cyano groups would lead to notable contributions from H···I/I···H and H···N/N···H contacts, respectively. The halogen bonds would be identifiable as distinct features in the fingerprint plot.
Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) | Associated Interaction |
|---|---|---|
| H···H | 30 - 40 | Van der Waals forces |
| H···O / O···H | 20 - 30 | N-H···O hydrogen bonds |
| H···C / C···H | 10 - 15 | General van der Waals, C-H···π |
| H···I / I···H | 5 - 10 | van der Waals, weak C-H···I |
| H···N / N···H | 5 - 10 | C-H···N hydrogen bonds |
| I···O / O···I | < 5 | Halogen bonding |
Computational Investigations of 2 Cyano N 2 Iodophenyl Acetamide
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons within a molecule dictates its chemical and physical properties. Through computational methods, the electronic structure of 2-cyano-N-(2-iodophenyl)acetamide can be meticulously mapped, revealing key features that govern its reactivity and interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org
For molecules with similar structures, a smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org In the context of this compound, the presence of the electron-withdrawing cyano and iodo groups is expected to influence the energies of these frontier orbitals. Theoretical calculations, often performed using Density Functional Theory (DFT), can precisely determine these energy levels. materialsciencejournal.org The HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring and the amide group, while the LUMO is often associated with the electron-deficient regions, including the cyano group. batistalab.com The specific energy values of the HOMO and LUMO for this compound would require dedicated DFT calculations.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
| Energy Gap (ΔE) | - |
Note: The values in this table are illustrative and would need to be populated by specific computational results for this compound.
The distribution of electron density within a molecule is rarely uniform. This uneven distribution creates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting reaction sites. The molecular electrostatic potential (MEP) is a valuable tool for visualizing this charge distribution. wisc.edu
In this compound, the electronegative oxygen, nitrogen, and iodine atoms are expected to create regions of negative electrostatic potential. Conversely, the hydrogen atoms and parts of the carbon framework will exhibit positive potential. The MEP surface provides a color-coded map of these potential differences, where red typically indicates electron-rich (negative potential) areas, and blue represents electron-poor (positive potential) regions. This analysis can highlight sites susceptible to electrophilic or nucleophilic attack. For instance, the oxygen atom of the carbonyl group is a likely site for electrophilic attack, while the hydrogen atom of the N-H group could participate in hydrogen bonding. The iodine atom, capable of forming halogen bonds, presents a region of positive potential on its outermost surface (the σ-hole), which can interact with nucleophiles. acs.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the quantification of electron delocalization and hyperconjugative interactions, which are key to understanding molecular stability and reactivity. wisc.edu
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
|---|---|---|
| LP(N) | π(C=O) | - |
| LP(O) | σ(N-C) | - |
| σ(C-H) | σ*(C-I) | - |
Note: The values in this table are illustrative and would need to be populated by specific computational results for this compound.
Conformational Analysis and Energetic Landscapes
The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its properties and biological activity. Computational methods are essential for exploring the various possible conformations and their relative energies.
By systematically varying these torsional angles and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. nih.gov For instance, the planarity of the amide group is a well-known feature, but rotations around the C-C and C-N bonds connecting to the phenyl ring will lead to different conformers with varying degrees of steric hindrance and electronic interactions. The presence of the bulky iodine atom at the ortho position is expected to significantly influence the preferred conformation by sterically interacting with the adjacent amide group. nih.govresearchgate.net
Theoretical Studies of Reaction Mechanisms
Computational chemistry can be used to model the step-by-step process of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the reactants, products, intermediates, and transition states along the reaction pathway.
For this compound, theoretical studies could investigate various potential reactions. For example, the molecule could undergo cyclization reactions, where the nucleophilic nitrogen or another part of the molecule attacks the carbon of the cyano group or the phenyl ring. The presence of the iodo group also opens up possibilities for reactions involving radical intermediates or transition metal-catalyzed cross-coupling reactions. acs.orgunibo.it
By calculating the energies of the species involved in a proposed mechanism, the feasibility of the reaction can be assessed. The activation energy, which is the energy difference between the reactants and the highest-energy transition state, is a key determinant of the reaction rate. Computational studies can thus help in predicting the most likely reaction products and optimizing reaction conditions.
Transition State Analysis for Key Transformations
Key transformations for this compound would likely involve the cyano and iodo functionalities, such as intramolecular cyclization reactions. Transition state analysis is crucial for understanding the feasibility and mechanism of such reactions. Computational methods, like Density Functional Theory (DFT), are used to locate the transition state structures—the highest energy point along the reaction coordinate.
For related N-aryl acetamides, studies have explored transition states for reactions like C-N bond activation and cyclization. science.govcdnsciencepub.com For instance, the intramolecular Diels-Alder reaction of similar furanyl amides has been studied, where semi-empirical calculations showed significant energy differences between possible transition states, dictating the stereochemical outcome. cdnsciencepub.com A similar approach for this compound would involve mapping the potential energy surface for its cyclization to understand the energy barrier and the geometry of the transition state.
Energy Profiles and Reaction Kinetics
For example, in the study of concomitant polymorphs of a related fluorophenyl derivative, calculations revealed a very small energy difference (0.5 kcal/mol) between the transition and equilibrium geometries, indicating a low rotational barrier. acs.org For this compound, calculating the energy profile for a potential intramolecular cyclization would determine if the reaction is kinetically and thermodynamically favorable. Such a study would provide quantitative data on reaction rates and equilibrium constants, which are essential for predicting the compound's stability and reactivity under various conditions.
Intermolecular Interactions and Crystal Packing Simulations
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational methods can predict and quantify these interactions, offering insight into the crystal structure and potential for polymorphism.
Quantum Chemical Calculations of Hydrogen Bonding and Other Non-Covalent Interactions
The this compound molecule contains several groups capable of forming non-covalent interactions: the amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), the cyano group can act as a hydrogen bond acceptor, and the iodine atom can participate in halogen bonding.
Prediction of Crystal Packing and Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in materials science and pharmaceuticals. Computational methods can predict the likely crystal packing arrangements and their relative stabilities, offering a way to anticipate polymorphism.
Studies on other rigid molecules have shown that different crystallization conditions can lead to different polymorphs, which correspond to different molecular conformations (e.g., planar vs. non-planar). acs.org For a molecule like this compound, computational polymorphism prediction would involve generating a multitude of plausible crystal structures and ranking them by their lattice energies. This would help identify the most stable, thermodynamically preferred form, as well as potential kinetically trapped polymorphs. Such predictions are vital for controlling the solid-state properties of the material.
Future Research Directions and Advanced Methodological Applications
Development of Green and Sustainable Synthetic Routes for 2-Cyano-N-(2-iodophenyl)acetamide
The traditional synthesis of acetanilides often involves reagents like acetic anhydride (B1165640), which are not environmentally benign. ijtsrd.com Future research will likely focus on developing greener and more sustainable synthetic routes to this compound. This could involve the use of eco-friendly catalysts and solvent-free reaction conditions. For instance, a magnesium sulphate-glacial acetic acid system has been shown to be an effective and environmentally friendly catalyst for the acetylation of aniline (B41778). ijtsrd.com Exploring similar Lewis acid-catalyzed amidations of 2-iodoaniline (B362364) with cyanoacetic acid could provide a more sustainable pathway.
Furthermore, the choice of the cyanating agent is crucial. While traditional methods often rely on toxic metal cyanides, recent advancements have explored nonmetallic organic cyano-group sources. researchgate.net The development of catalytic systems that can utilize these safer alternatives for the synthesis of this compound would be a significant step towards a more sustainable process. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of these next-generation synthetic protocols.
| Green Chemistry Approach | Potential Application to this compound Synthesis |
| Catalysis | Use of benign Lewis acids like magnesium sulphate to catalyze the acylation of 2-iodoaniline with a cyanoacetic acid derivative. |
| Alternative Reagents | Replacement of hazardous cyanating agents with nonmetallic, organic sources of the cyano group. |
| Solvent Selection | Development of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids. |
| Energy Efficiency | Exploration of microwave-assisted synthesis to reduce reaction times and energy consumption. |
Exploration of Novel Catalytic Systems for Specific Transformations
The reactivity of the aryl iodide and the cyano group in this compound opens up a wide range of possibilities for catalytic transformations. The carbon-iodine bond is a key site for cross-coupling reactions, enabling the introduction of various substituents. Copper-catalyzed cyanation of aryl halides is a well-established method, and exploring novel copper-based catalytic systems with specifically designed ligands could lead to more efficient and selective reactions for this substrate. tezu.ernet.inresearchgate.net
Palladium-catalyzed reactions are also of significant interest. The oxidative addition of aryl iodides to a low-valent palladium species is a fundamental step in many cross-coupling reactions. rsc.org Investigating novel palladium catalysts for Suzuki, Heck, and Sonogashira couplings with this compound would allow for the synthesis of a diverse library of derivatives. Furthermore, the cyano group itself can be a target for catalytic transformations, such as hydration to an amide or reduction to an amine. The development of selective catalytic systems that can transform one functional group while leaving the other intact will be a key challenge and a significant area of future research.
Advanced Spectroscopic Techniques for Dynamic Structure Elucidation
Understanding the dynamic behavior of this compound in solution and during chemical reactions is crucial for optimizing synthetic procedures and elucidating reaction mechanisms. Advanced spectroscopic techniques can provide invaluable insights. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time monitoring of reaction progress. nih.govmt.commt.comrsc.orgacs.org By tracking the disappearance of reactants and the appearance of intermediates and products, detailed kinetic profiles can be obtained. mt.com
Advanced Nuclear Magnetic Resonance (NMR) techniques are also indispensable for structural characterization. researchgate.net Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to unambiguously assign the structure of complex derivatives of this compound. fiveable.me Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of atoms, which is crucial for determining the conformation of the molecule in solution. ipb.pt These advanced spectroscopic methods will be instrumental in studying reaction intermediates and understanding the intricate details of reaction pathways involving this compound. mpg.deosti.gov
| Spectroscopic Technique | Application in the Study of this compound |
| In-situ FTIR | Real-time monitoring of reactions to determine kinetics and identify transient intermediates. nih.govmt.com |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural elucidation of novel derivatives. fiveable.me |
| NOESY | Determination of the solution-state conformation and stereochemistry. ipb.pt |
| Advanced Mass Spectrometry | High-resolution mass analysis for accurate mass determination and fragmentation studies to aid in structure confirmation. |
Integration of Machine Learning and AI in Synthetic Planning and Reaction Prediction for Complex Derivatives
Theoretical Design and Prediction of Novel Reactivity Patterns for the Cyano and Iodo Moieties
Computational chemistry provides a powerful platform for understanding and predicting the reactivity of molecules. Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of this compound. researchgate.netnih.gov By mapping the electron density and calculating molecular orbitals, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
